![molecular formula C15H10ClN3O3S B4411595 2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)
2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In addition, this compound has been shown to modulate the activity of various neurotransmitter systems, such as the cholinergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance neuronal survival and function, and improve cognitive function in animal models of neurological disorders. In addition, this compound has been shown to protect against radiation-induced damage to various organs, such as the brain, liver, and kidney.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the study of 2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Further studies are needed to determine the optimal dosing and administration schedule for these applications. Another area of interest is the use of this compound as a radioprotective agent, which could have important implications for the treatment of cancer. Finally, the development of more soluble analogs of this compound could improve its utility in experimental settings.
Scientific Research Applications
2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders. In addition, this compound has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
properties
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-12-7-4-8-13(19(20)21)11(12)9-23-15-18-17-14(22-15)10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUVRRHZDFNHEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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